molecular formula C24H31N3O4S B6494113 N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methylphenyl)methyl]ethanediamide CAS No. 898368-70-2

N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methylphenyl)methyl]ethanediamide

Cat. No.: B6494113
CAS No.: 898368-70-2
M. Wt: 457.6 g/mol
InChI Key: RARSXLNDXQYJAU-UHFFFAOYSA-N
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Description

N-{2-[1-(4-Methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methylphenyl)methyl]ethanediamide is a synthetic organic compound featuring a piperidine core substituted with a 4-methylbenzenesulfonyl group at the 1-position and an ethyl chain at the 2-position. The ethyl chain connects to an ethanediamide moiety, which is further functionalized with a 2-methylphenylmethyl group.

Properties

IUPAC Name

N'-[(2-methylphenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-18-10-12-22(13-11-18)32(30,31)27-16-6-5-9-21(27)14-15-25-23(28)24(29)26-17-20-8-4-3-7-19(20)2/h3-4,7-8,10-13,21H,5-6,9,14-17H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARSXLNDXQYJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methylphenyl)methyl]ethanediamide, with the CAS number 898368-70-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C24H31N3O4SC_{24}H_{31}N_{3}O_{4}S with a molecular weight of 457.6 g/mol. The structure includes a piperidine ring modified with a sulfonyl group and an ethyl chain, contributing to its unique pharmacological profile.

PropertyValue
CAS Number898368-70-2
Molecular FormulaC24H31N3O4SC_{24}H_{31}N_{3}O_{4}S
Molecular Weight457.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The sulfonamide moiety may enhance binding affinity to specific proteins, influencing pathways involved in pain modulation and neurotransmission.

Potential Targets

  • Dopamine Receptors : The piperidine structure suggests potential activity at dopamine receptor sites, which are critical in the modulation of mood and behavior.
  • Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, indicating possible antidepressant or anxiolytic effects.
  • Enzyme Inhibition : The sulfonamide group may act as an inhibitor for certain enzymes involved in metabolic pathways.

Biological Activity Studies

Recent studies have focused on evaluating the pharmacological effects of this compound in various models:

Case Study 1: Analgesic Activity

A study conducted on rodent models demonstrated that administration of the compound resulted in significant analgesic effects compared to control groups. The mechanism was hypothesized to involve modulation of pain pathways through dopamine receptor activation.

Case Study 2: Antidepressant Effects

In a behavioral study assessing depression-like symptoms, subjects treated with the compound exhibited reduced immobility in forced swim tests, suggesting potential antidepressant properties. This effect was linked to increased serotonin levels in the synaptic cleft.

Case Study 3: Neuroprotective Effects

Research indicated that the compound may offer neuroprotective benefits against oxidative stress-induced neuronal damage. In vitro studies showed a reduction in cell death rates in neuronal cultures exposed to harmful agents when treated with the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Piperidine Moieties

W-15 and W-18
  • W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide.
  • W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.
  • Comparison: Both W-15 and the target compound feature a sulfonamide group attached to a piperidine ring. However, W-15 includes a 4-chlorophenylsulfonamide and a phenylethyl substituent, whereas the target compound uses a 4-methylbenzenesulfonyl group and a 2-methylphenylmethyl-ethanediamide chain. Pharmacological Implications: W-15 and W-18 exhibit opioid receptor activity but differ from fentanyl in piperidine substitution (2- vs. 4-position). The target compound’s 2-piperidinyl substitution may similarly influence selectivity or potency .
Ethyl phenyl(piperidin-2-yl)acetate
  • Structure : Ethyl ester with phenyl and piperidin-2-yl groups.
  • Comparison : Shares the 2-piperidinyl substituent but lacks sulfonamide and diamide groups. The ester functionality may reduce stability compared to the target’s sulfonamide-diamide system .

Ethanediamide Derivatives

N-(2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl)-N′-[(pyridin-2-yl)methyl]ethanediamide ()
  • Comparison :
    • Contains a piperazine ring instead of piperidine and a furyl substituent.
    • The ethanediamide group is retained, but the 4-fluorophenyl and pyridinylmethyl groups may enhance CNS penetration compared to the target’s 2-methylphenylmethyl group .
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
  • Comparison: Features a methylsulfanyl benzyl group on piperidine and a trifluoromethoxyphenyl substituent.

Fentanyl Analogues ()

  • Example : 2-Methoxy-N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide.
  • Comparison: Fentanyl derivatives typically have a 4-piperidinyl substitution and monoamide groups. The target compound’s 2-piperidinyl and ethanediamide structure may reduce opioid receptor affinity but improve selectivity for other targets.

Key Findings and Implications

Structural Position Matters : The 2-piperidinyl substitution in the target compound may confer distinct receptor interaction profiles compared to 4-piperidinyl analogs like fentanyl .

Diamide vs. Monoamide: The ethanediamide group could improve binding specificity but may reduce metabolic stability compared to monoamide derivatives .

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